

9-Methoxy-9-oxononanoic Acid: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known by synonyms such as Methyl hydrogen azelate and Monomethyl azelate, is a crucial bifunctional molecule serving as a versatile intermediate in the synthesis of complex pharmaceutical compounds and other bioactive molecules.^[1] Its structure, featuring a terminal carboxylic acid and a methyl ester group, allows for selective chemical transformations, making it a valuable building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in pharmaceutical development, with a focus on its role as a synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of **9-Methoxy-9-oxononanoic acid** is presented in Table 1. This data is essential for its proper handling, characterization, and application in various experimental settings.

Property	Value
CAS Number	2104-19-0
Molecular Formula	C ₁₀ H ₁₈ O ₄
Molecular Weight	202.25 g/mol
IUPAC Name	9-methoxy-9-oxononanoic acid
Synonyms	Methyl hydrogen azelate, Monomethyl azelate, Azelaic acid monomethyl ester
Appearance	Liquid or Viscous Liquid or Semi-Solid to Solid
Boiling Point	159-160 °C at 3 mmHg
Melting Point	22-24 °C
Density	1.045 g/mL at 20 °C
Solubility	Not miscible in water

Synthesis of 9-Methoxy-9-oxononanoic Acid

The primary routes for the synthesis of **9-Methoxy-9-oxononanoic acid** involve the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid, or the oxidative cleavage of oleic acid derivatives.

Selective Mono-esterification of Azelaic Acid

Achieving selective mono-esterification of a dicarboxylic acid is a key challenge. An environmentally friendly and effective method utilizes a heterogeneous catalyst.

Experimental Protocol: Alumina-Catalyzed Mono-methylation

This protocol describes the selective monomethyl esterification of azelaic acid using methanol as the esterifying agent and alumina as a heterogeneous catalyst.[\[2\]](#)

- Materials:

- Azelaic acid

- Methanol (reagent grade)
- Alumina (neutral, activated)
- Standard laboratory glassware for reflux and distillation
- Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and a calculated amount of neutral alumina.
 - Add an excess of methanol to the flask. The ratio of reactants and catalyst should be optimized based on preliminary small-scale experiments.
 - Heat the reaction mixture to reflux with vigorous stirring.
 - Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material, mono-ester, and di-ester.
 - Upon completion of the reaction (when the desired conversion to the mono-ester is achieved), cool the mixture to room temperature.
 - Filter the reaction mixture to remove the alumina catalyst.
 - Wash the recovered alumina with fresh methanol to ensure complete recovery of the product.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude **9-Methoxy-9-oxononanoic acid** by vacuum distillation or column chromatography to achieve the desired purity.

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*Workflow for the synthesis of **9-Methoxy-9-oxononanoic acid** via selective mono-esterification.*

Ozonolysis of Oleic Acid Methyl Ester

An alternative synthesis route starts from oleic acid methyl ester, which undergoes ozonolysis to cleave the double bond and form the desired product.

Experimental Protocol: Ozonolysis

This protocol is based on a reported method for the preparation of azelaic acid monomethyl ester from oleic acid methyl ester.^[3]

- Materials:

- Oleic acid methyl ester
- Mixture of acetic acid and hexane (solvent)
- Ozone generator
- Oxygen source
- Standard laboratory glassware for ozonolysis and subsequent work-up

- Procedure:

- Dissolve oleic acid methyl ester in a mixture of acetic acid and hexane in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The recommended volume ratio of oleic acid methyl ester to the solvent mixture is 1:4.
- Cool the reaction mixture to the ozonation temperature of 10-13 °C.
- Bubble ozone-enriched oxygen through the solution while maintaining the temperature. The reaction is typically exothermic and requires careful temperature control.
- After the ozonolysis is complete (indicated by a color change or by analytical methods), purge the solution with oxygen to remove any unreacted ozone.

- Heat the reaction mixture to the oxygenolysis temperature of 90-95 °C for 2.5 hours to decompose the ozonide intermediates.
- After cooling, the crude product is isolated.
- Purify the crude product by molecular distillation to obtain **9-Methoxy-9-oxononanoic acid** with a reported yield of above 78% and a purity of ≥96%.

Synthesis Route	Starting Material	Key Reagents/Conditions	Yield	Purity
Selective Mono-esterification	Azelaic Acid	Methanol, Alumina catalyst, Reflux	-	-
Ozonolysis	Oleic Acid Methyl Ester	Ozone, Acetic acid/Hexane, 10-13 °C then 90-95 °C	>78%	≥96%

Applications as a Pharmaceutical Intermediate

The bifunctional nature of **9-Methoxy-9-oxononanoic acid** makes it a valuable building block for the synthesis of more complex and biologically active molecules. The carboxylic acid and ester functionalities can be selectively manipulated to build larger molecular scaffolds.

Synthesis of Phytosteranes

9-Methoxy-9-oxononanoic acid has been utilized in the first total synthesis of two E type I phytosteranes.^[3] Phytosteranes are non-enzymatically formed prostaglandin-like compounds that are considered markers of oxidative stress and possess biological activities.

Synthesis of (-)-Minquartynoic Acid

This versatile intermediate is a key starting material in the total synthesis of (-)-Minquartynoic acid.^[3] This natural product has demonstrated notable anticancer and anti-HIV activities,

highlighting the importance of **9-Methoxy-9-oxononanoic acid** in the development of potential therapeutic agents.

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Role of 9-Methoxy-9-oxononanoic acid in the synthesis of bioactive molecules.

Biological Significance of the Related Compound: 9-Oxononanoic Acid

While **9-Methoxy-9-oxononanoic acid** primarily serves as a synthetic intermediate, its close structural analog, 9-oxononanoic acid, is a product of lipid peroxidation and exhibits significant biological activity.^[4] 9-Oxononanoic acid is known to be a pro-inflammatory and pro-thrombotic mediator.^[5]

Its primary mechanism of action involves the induction of phospholipase A2 (PLA2) activity, which in turn leads to the release of arachidonic acid and the subsequent production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.^{[4][5]} This signaling cascade implicates 9-oxononanoic acid in the pathogenesis of cardiovascular diseases.

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Signaling pathway of the related compound, 9-Oxononanoic Acid.

Conclusion

9-Methoxy-9-oxononanoic acid is a highly valuable and versatile pharmaceutical intermediate. Its bifunctional nature allows for its strategic incorporation into complex molecular architectures, as demonstrated by its use in the total synthesis of biologically active natural products. The availability of efficient and selective synthetic routes to this intermediate is crucial for advancing drug discovery and development programs. While it may not possess significant intrinsic biological activity itself, its role as a key building block in the synthesis of potential therapeutics is well-established. This guide provides researchers and drug development

professionals with a foundational understanding of the synthesis and application of **9-Methoxy-9-oxononanoic acid**, facilitating its effective utilization in the creation of novel pharmaceutical agents.

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